6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
Description
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, which are the building blocks of DNA and RNA.
Properties
IUPAC Name |
4-ethyl-6-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3-5H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPXJAIZSTBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)C#N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is catalyzed by various agents, such as Montmorillonite-KSF, under solvent-free conditions to yield dihydropyrimidinones, which can be further modified to obtain the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles, using reagents such as alkyl halides or amines.
Cyclization: This reaction can form additional rings, enhancing the compound’s structural complexity and potential biological activity.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to inhibit tyrosine kinases makes it valuable for studying cell signaling pathways and cancer biology.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing the phosphorylation of tyrosine residues. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile include other pyrimidine derivatives with varying substituents. Some examples are:
4-oxo-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile: Known for its antimicrobial and antiviral activities.
2,4,6-trisubstituted pyrimidines: These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
